molecular formula C17H12ClN3O3 B5801962 (2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide

Cat. No.: B5801962
M. Wt: 341.7 g/mol
InChI Key: ZTMYDSNKVZMCHH-JYRVWZFOSA-N
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Description

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique chemical structure

Properties

IUPAC Name

(Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3/c1-11-2-3-12(9-16(11)21(23)24)8-13(10-19)17(22)20-15-6-4-14(18)5-7-15/h2-9H,1H3,(H,20,22)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMYDSNKVZMCHH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzaldehyde with 4-methyl-3-nitrobenzaldehyde in the presence of a base to form the corresponding aldol condensation product. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), ethanol.

    Substitution: Ammonia (NH3), thiols, solvents like dimethylformamide (DMF).

Major Products

    Amino derivatives: Formed by the reduction of the nitro group.

    Amine derivatives: Formed by the reduction of the cyano group.

    Substituted derivatives: Formed by nucleophilic substitution of the chlorine atom.

Scientific Research Applications

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide
  • N-(4-bromophenyl)-2-(3-cyano-4,6-dimethyl-2-pyridinylthio)acetamide
  • 2-(6-tert-butyl-3-cyano-4-phenylpyridin-2-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

(2Z)-N-(4-chlorophenyl)-2-cyano-3-(4-methyl-3-nitrophenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features, such as the presence of a cyano group and a nitro group, make it a versatile compound for various applications in research and industry.

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